

Application Note: Quantitative Analysis of Bromisoval by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Bromisoval*

Cat. No.: *B1667876*

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Bromisoval** (also known as bromvalerylurea) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is sensitive and specific, making it suitable for forensic toxicology, clinical chemistry, and pharmaceutical research. The protocol includes procedures for sample preparation involving solid-phase extraction and derivatization, followed by GC-MS analysis in Electron Ionization-Selected Ion Monitoring (EI-SIM) mode.

Introduction

Bromisoval is a hypnotic and sedative drug that has been used for the treatment of insomnia and anxiety. Due to its potential for abuse and involvement in poisoning cases, a robust and reliable analytical method for its quantification in biological samples is crucial.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the determination of **Bromisoval** in complex matrices such as blood, urine, and tissue.[2] This document outlines a validated GC-MS method for the quantitative analysis of **Bromisoval**.

Experimental Protocols

Sample Preparation (Blood and Urine)

This protocol is adapted from a validated method for the simultaneous determination of bromvalerylurea and allylisopropylacetylurea in human blood and urine.[2]

Materials:

- Blood or urine samples
- Extrelut® column
- Internal Standard (IS): 2-bromohexanoylurea
- Heptafluorobutyric anhydride (HFBA) for derivatization
- Organic solvent (e.g., Dichloromethane or as recommended by Extrelut®)
- Evaporator (e.g., nitrogen stream)
- Autosampler vials

Procedure:

- Internal Standard Addition: Spike the biological sample (e.g., 1 mL of blood or urine) with a known concentration of the internal standard, 2-bromohexanoylurea.
- Solid-Phase Extraction: Apply the spiked sample to an Extrelut® column.
- Elution: Elute the analyte and internal standard from the column using an appropriate organic solvent.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Derivatization: Add heptafluorobutyric anhydride to the dried residue to derivatize the analytes. This step enhances the volatility and chromatographic properties of **Bromisoval**.
- Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

- Transfer: Transfer the final solution to an autosampler vial for injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

Parameter	Value
Column	Capillary column suitable for drug analysis (e.g., HP-5MS or equivalent)
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium

| Oven Temperature Program | An appropriate temperature gradient to ensure separation. For example: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min. |

MS Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Mode	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	55, 57, 137, 139 ^[3]

| Dwell Time | 100 ms |

Quantitative Data

The following tables summarize the quantitative performance of the described GC-MS method for **Bromisoval** analysis.

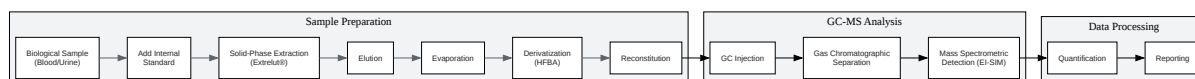
Table 1: Chromatographic and Mass Spectrometric Data

Analyte	Retention Time (approx.)	Characteristic Ions (m/z)
Bromisoval	11.5 min[3]	55, 57, 137, 139[3]

Table 2: Method Validation Parameters

Parameter	Result	Reference
Linearity Range	0.01 to 10 µg/mL	[2]
Correlation Coefficient (r ²)	> 0.99	[2]
Lower Limit of Detection (LOD)	0.005 µg/mL	[2]
Recovery	76.6%	[3]

Experimental Workflow



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